1-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methyl}-1H-1,3-benzodiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
The synthesis of imidazole-containing compounds has been extensively studied. For instance, Hsieh et al. synthesized a compound with a similar structure by using a specific scheme and evaluated it for anticancer activity against different cell lines . Another study described the preparation of a related compound in two steps . In the first step, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get a derivative in high yield .Molecular Structure Analysis
The molecular structure of imidazole-containing compounds is characterized by the presence of two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
The chemical reactions involving imidazole-containing compounds are diverse. For instance, o-phenylenediamine reacts readily with aromatic carboxylic acids in the presence of a strong dehydrating agent, polyphosphoric acid (PPA), or polyphosphoric acid trimethylsilyl ester, to give 2-aryl benzimidazoles in high yield .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, meaning it shows both acidic and basic properties .Scientific Research Applications
Antimicrobial and Phytotoxic Screening
Compounds structurally similar to the one have been synthesized and evaluated for their antimicrobial activities. For example, derivatives of pyrazolines, which share a similar structural motif, have been explored for their antimicrobial properties. These compounds were synthesized through cyclization of chalcones with substituted benzyl hydrazides using piperidine as a catalyst and showed significant antimicrobial activities in preliminary assays (Mumtaz et al., 2015).
Antioxidant and Antimicrobial Activities
Another research avenue involves the synthesis of benzimidazole derivatives, which are evaluated for their antioxidant and antimicrobial activities. These compounds, including variants with 1H-benzo[d]imidazole units similar to the query compound, have been synthesized and shown to exhibit high activity against various bacterial and fungal strains. The structure-activity relationship and molecular docking studies further provide insights into their potential mechanisms of action (Bassyouni et al., 2012).
Material Science Applications
Compounds with similar structural features are also investigated in the context of material science for their unique optical properties. For example, the synthesis of imidazo[1,5-a]pyridine derivatives, which share the heterocyclic core with the queried compound, has been reported. These compounds exhibit significant Stokes' shifts in their fluorescence spectra, making them potential candidates for applications in luminescent materials and optical sensors (Volpi et al., 2017).
Anticancer Research
Moreover, derivatives containing pyrazole and thiophene units, akin to the structural elements of the query compound, have been synthesized and assessed for their anticancer activity. These compounds have demonstrated inhibitory effects on various human cancer cell lines, highlighting their potential as scaffolds for developing new anticancer agents (Inceler et al., 2013).
Properties
IUPAC Name |
[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-(4-phenyloxan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O2/c29-24(25(12-16-30-17-13-25)21-6-2-1-3-7-21)27-14-10-20(11-15-27)18-28-19-26-22-8-4-5-9-23(22)28/h1-9,19-20H,10-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYGEKQOUMIBPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC3=CC=CC=C32)C(=O)C4(CCOCC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.